molecular formula C29H30ClN3O3S B11442421 Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11442421
M. Wt: 536.1 g/mol
InChI Key: MVDIKHQKBVOWSZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the 1,4-dihydropyridine family. This class of compounds is known for its diverse pharmaceutical applications, including roles as calcium channel blockers, antioxidants, anticancer agents, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydropyridines typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . For Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate, the specific reactants and conditions would include:

Industrial Production Methods

Industrial production of such compounds often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable heterogeneous catalysts is also common to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with calcium channels. By blocking these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes. This mechanism is particularly relevant in its potential use as an antihypertensive and anticancer agent .

Properties

Molecular Formula

C29H30ClN3O3S

Molecular Weight

536.1 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C29H30ClN3O3S/c1-2-36-29(35)26-25(19-13-15-21(30)16-14-19)23(17-31)28(33-27(26)20-9-5-3-6-10-20)37-18-24(34)32-22-11-7-4-8-12-22/h3,5-6,9-10,13-16,22,25,33H,2,4,7-8,11-12,18H2,1H3,(H,32,34)

InChI Key

MVDIKHQKBVOWSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C#N)SCC(=O)NC3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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